molecular formula C17H27N3O3S B4566476 N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

Cat. No.: B4566476
M. Wt: 353.5 g/mol
InChI Key: VAXSQPVMEGRKCE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H27N3O3S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17731291 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

  • Structural Analysis : Compounds like N-(2,5-dimethylphenyl)methanesulfonamide exhibit unique bond parameters and torsion angles, which are critical for understanding their chemical behavior and interactions (Gowda, Foro, & Fuess, 2007). These structural properties are essential for their potential use in various chemical and biological activities.

Biological Activities

  • Antibacterial and Antifungal Properties : Sulfonamide derivatives, including those related to the compound , have shown significant antibacterial and antifungal activities. This includes efficacy against various microorganisms, highlighting their potential in developing new antimicrobial agents (Khan et al., 2019).

  • Applications in Biogeochemical Cycling : Methanesulfonic acid, a related compound, plays a key role in the biogeochemical cycling of sulfur and is used by various aerobic bacteria as a sulfur source. Its understanding is crucial for ecological and environmental studies (Kelly & Murrell, 1999).

Chemical Synthesis and Reactions

  • Synthesis of Biologically Active Compounds : The synthesis of compounds like 4,6-Dimethyl-2-methanesulfonylpyrimidine, an important intermediate for various biologically active compounds, showcases the utility of sulfonamide derivatives in pharmaceutical and chemical research (Le, 2014).

  • Reactivity in Chemical Processes : Studies on the reactivity of compounds like iminophosphoranes and their role in forming piperazine rings highlight the diverse applications of sulfonamide derivatives in chemical synthesis (Lin et al., 1995).

  • Development of Anti-Inflammatory Agents : Research on the synthesis of sulfonamide derivatives for potential use as anti-inflammatory agents demonstrates their therapeutic applications (Abdellatif et al., 2014).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13-6-7-14(2)16(12-13)20(24(5,22)23)15(3)17(21)19-10-8-18(4)9-11-19/h6-7,12,15H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXSQPVMEGRKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C(=O)N2CCN(CC2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 5
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide
Reactant of Route 6
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N-(2,5-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide

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